N-(3-Trifluoromethyl-phenyl)-succinamic acid
CAS No.: 15386-93-3
Cat. No.: VC21067133
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15386-93-3 |
|---|---|
| Molecular Formula | C11H10F3NO3 |
| Molecular Weight | 261.2 g/mol |
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
| Standard InChI | InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) |
| Standard InChI Key | RDBAUUCITWNACL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F |
Introduction
Basic Chemical Properties
Structural Characteristics
N-(3-Trifluoromethyl-phenyl)-succinamic acid belongs to the class of succinamic acids, characterized by a succinic acid derivative attached to an amide linkage. The compound features a trifluoromethyl group at the meta position of the phenyl ring, which significantly influences its physicochemical properties. This trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, important characteristics for potential pharmaceutical applications.
The compound's IUPAC name is 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid, indicating its structural composition of a butanoic acid chain with an oxo group and an anilino moiety containing a trifluoromethyl substituent . The presence of both polar (carboxylic acid, amide) and nonpolar (aromatic, trifluoromethyl) groups in its structure contributes to its unique chemical behavior.
Physical Properties
The physical properties of N-(3-Trifluoromethyl-phenyl)-succinamic acid are summarized in the following table:
These physical properties highlight the compound's stability and relatively high boiling point, which are relevant considerations for its handling and potential applications in various settings.
Synthesis and Chemical Reactions
Reaction Mechanisms
The chemical reactivity of N-(3-Trifluoromethyl-phenyl)-succinamic acid is influenced by its functional groups:
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The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation.
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The amide linkage provides stability but can be hydrolyzed under harsh acidic or basic conditions.
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The trifluoromethyl group, being electron-withdrawing, affects the electron density of the aromatic ring, potentially influencing the reactivity of the entire molecule.
The compound's mechanism in biological systems is likely influenced by these chemical properties, particularly in its interactions with protein targets such as sodium channels.
Biological Activity and Applications
Anticonvulsant Properties
Research indicates that N-(3-Trifluoromethyl-phenyl)-succinamic acid exhibits anticonvulsant properties, which have been evaluated through various animal models. The compound's ability to control seizures makes it a potential candidate for the development of antiepileptic medications. The presence of the trifluoromethyl group may contribute to its efficacy by enhancing its ability to cross the blood-brain barrier, a crucial consideration for drugs targeting the central nervous system.
Sodium Channel Modulation
N-(3-Trifluoromethyl-phenyl)-succinamic acid has been studied for its role as a modulator of sodium channels, which are crucial for action potential generation in neurons and muscle cells. Sodium channels are integral membrane proteins that control the flow of sodium ions across cell membranes, playing a vital role in the initiation and propagation of action potentials in excitable cells.
The compound's mechanism likely involves interaction with specific binding sites on voltage-gated sodium channels, potentially reducing neuronal excitability by modulating channel kinetics or availability. This mechanism is consistent with its observed anticonvulsant effects, as many established anticonvulsant drugs target sodium channels to reduce excessive neuronal firing associated with seizures.
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